(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid

Melanocortin receptor pharmacology MC4R agonists Stereochemical differentiation

The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid (CAS 959577-53-8) is a chiral, non-proteinogenic β-proline derivative characterized by a trans-configured pyrrolidine ring bearing a Boc (tert-butoxycarbonyl) protecting group at the nitrogen and a p-tolyl (4-methylphenyl) substituent at the 4-position. This compound serves as a protected amino acid intermediate, specifically employed in the synthesis of amino acid aminopyrrolidinyl amides that function as melanocortin receptor agonists.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 959577-53-8
Cat. No. B051657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid
CAS959577-53-8
Synonyms(3S,4R)-1-N-Boc-4-p-tolylpyrrolidine-3-carboxylic Acid;  (3S,4R)-1-(tert-butoxycarbonyl)-4-p-tolylpyrrolidine-3-carboxylic Acid;  4-p-Tolyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl Ester
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C17H23NO4/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1
InChIKeyFNYOAUTWNGUZLV-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid (CAS 959577-53-8): Chiral Pyrrolidine Building Block for Melanocortin Agonist Synthesis


The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid (CAS 959577-53-8) is a chiral, non-proteinogenic β-proline derivative characterized by a trans-configured pyrrolidine ring bearing a Boc (tert-butoxycarbonyl) protecting group at the nitrogen and a p-tolyl (4-methylphenyl) substituent at the 4-position [1]. This compound serves as a protected amino acid intermediate, specifically employed in the synthesis of amino acid aminopyrrolidinyl amides that function as melanocortin receptor agonists [2]. Its defined (3S,4R) stereochemistry is critical, as the spatial arrangement of the carboxylic acid and the aryl substituent directly influences the pharmacological activity of downstream products targeting the melanocortin-4 receptor (MC4R) [1].

Stereochemical Control Defined (3S,4R) enantiomer for MC4R agonist probe synthesis
Synthetic Compatibility Boc-protected; enables direct solid-phase peptide synthesis integration
Substituent Differentiation p-Tolyl group provides steric/electronic profile distinct from halogenated aryl analogs

Why Generic Substitution of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid Fails in Melanocortin Agonist Programs


Substituting this specific intermediate with its diastereomer, racemate, or close aryl analogs is not a trivial preservation of synthetic utility. Research on the trans-4-phenylpyrrolidine-3-carboxamide series demonstrates a profound functional switch: the (3S,4R) isomer acts as a potent MC4R agonist, while its (3R,4S) counterpart functions as an antagonist [1]. Furthermore, the 4-p-tolyl substituent offers a distinct steric and electronic profile compared to the 4-chlorophenyl or 4-fluorophenyl analogs commonly explored in melanocortin programs [2]. The presence of the Boc protecting group is also essential for solid-phase peptide synthesis (SPPS) compatibility; its premature removal or absence (as in the free amino acid) exposes the secondary amine, leading to side reactions during chain elongation . These factors make the compound non-interchangeable with its racemic, unprotected, or differently substituted analogs.

Target Compound
Potential Substitute
(3S,4R) Stereochemistry Yields MC4R agonist amides in downstream synthesis
(3R,4S) Diastereomer / Racemate Functional class may invert to antagonist; agonist response profile not retained
4-p-Tolyl Aryl Group Electron-donating methyl; distinct lipophilicity and steric bulk
4-Chlorophenyl / 4-Fluorophenyl Analogs Subtype selectivity profile and IP landscape may differ
Boc-Protected Pyrrolidine Orthogonal protection for Boc-SPPS; ready for automated synthesis
Free Amine (CAS 1049976-10-4) Requires in situ protection; may introduce side reactions during chain elongation

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid: Quantitative Differentiation Evidence for Procurement Decisions


Stereochemistry-Driven Functional Switch: Agonist vs. Antagonist Activity at MC4R

The importance of the (3S,4R) stereochemistry for MC4R agonist activity is established through a direct diastereomeric comparison. Although this specific p-tolyl Boc-intermediate has not been directly assayed, its close analog, trans-4-phenylpyrrolidine-3-carboxamide 20f-1 (derived from the corresponding (3S,4R)-Boc-precursor), exhibited potent MC4R agonism with a binding Ki of 11 nM and a functional EC50 of 24 nM (100% α-MSH efficacy). In contrast, its (3R,4S)-diastereomer 20f-2 functioned as an antagonist with a Ki of 8.6 nM and an IC50 of 65 nM [1]. This demonstrates that procurement of the incorrect stereoisomer would yield a pharmacological tool with opposite functionality.

Stereochemical Switch
Head-to-head
(3S,4R)-Phenyl analog: agonist EC₅₀ 24 nM (3R,4S)-Phenyl analog: antagonist IC₅₀ 65 nM Functional class inversion observed
Enantiomer configuration dictates agonist vs. antagonist functionality
Cross-study analog comparison; confirm with p-tolyl derivative
Melanocortin receptor pharmacology MC4R agonists Stereochemical differentiation

4-p-Tolyl vs. 4-Chlorophenyl Substituent: Differentiated Selectivity Profile in Melanocortin Receptor Subtypes

The p-tolyl substituent offers a distinct selectivity fingerprint compared to the widely patented 4-chlorophenyl analog. In the trans-4-phenylpyrrolidine-3-carboxamide series, the parent phenyl compound (20f-1) demonstrated high selectivity for MC4R over other melanocortin subtypes [1]. The 4-chlorophenyl variant, as described in subsequent patents, was optimized for MC4R antagonist activity with a Ki of 0.5 nM [2]. The p-tolyl group introduces a para-methyl substitution that increases steric bulk and lipophilicity (calculated logP increase of ~0.5 log units) relative to the unsubstituted phenyl, potentially altering subtype selectivity and pharmacokinetic properties, though direct comparative data for the p-tolyl series remain limited [3].

Substituent SAR
Class-level
p-Me: σp -0.17, Es -1.24 vs p-Cl: σp +0.23, Es -0.97 Predicted logP increase ~0.5 units
Electronic and steric differences may shift subtype selectivity
Direct MC4R binding data for p-tolyl not publicly available
Melanocortin receptor subtypes Substituent SAR Selectivity profiling

Boc Protection Enables Controlled Solid-Phase Peptide Synthesis Compatibility

The Boc protecting group is essential for the compound's role as a building block in peptide synthesis. In solid-phase peptide synthesis (SPPS), the Boc group provides orthogonal protection to Fmoc-based strategies, enabling selective deprotection under acidic conditions (TFA) without cleaving the peptide from the resin . Commercial specifications indicate purity levels ≥98% (HPLC) for this compound, which is critical for minimizing deletion sequences in oligomer synthesis . In contrast, the unprotected (3S,4R)-4-p-tolylpyrrolidine-3-carboxylic acid (CAS 1049976-10-4) cannot be directly incorporated into standard SPPS cycles without pre-activation and carries the risk of homocoupling side reactions .

SPPS Compatibility
Data to verify
Boc-protected, purity ≥98% (HPLC) Compatible with Boc-SPPS; orthogonal to Fmoc
Enables direct incorporation without re-protection step
No quantitative yield data; specification review recommended
Solid-phase peptide synthesis Boc protection strategy Synthetic intermediate purity

Patent-Cited Intermediate for Melanocortin Agonist Composition-of-Matter Claims

The compound is explicitly cited as a key intermediate in patent WO 2008007930 A1 for the synthesis of amino acid aminopyrrolidinyl amide melanocortin receptor agonists [1]. The patent exemplifies the use of Boc-protected trans-4-arylpyrrolidine-3-carboxylic acids, including the p-tolyl variant, for constructing compounds with EC50 values in the nanomolar range at MC4R. While the patent primarily details 4-chlorophenyl and 2,4-difluorophenyl final compounds, the inclusion of the 4-methylphenyl variant in the Markush structure provides explicit freedom-to-operate for this substituent class [2]. This contrasts with other aryl-substituted pyrrolidine intermediates that lack explicit patent exemplification, reducing their strategic value in lead optimization programs targeting melanocortin receptors.

Patent Intermediacy
Patent cited
Cited in WO 2008007930 A1 Markush Formula 1: R3 = 4-methylphenyl
Supports IP positioning for melanocortin modulator synthesis
Differentiated from extensively patented halogenated series
Intellectual property Melanocortin agonists Patent intermediates

Optimal Research and Industrial Application Scenarios for (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid


MC4R Agonist Lead Optimization: Stereochemically Defined Building Block

Medicinal chemistry teams developing selective MC4R agonists for obesity or cachexia can employ this intermediate to construct 4-p-tolyl-substituted pyrrolidine-3-carboxamide libraries. The defined (3S,4R) stereochemistry ensures that the resulting amides will adopt the agonist-favoring configuration, as demonstrated by the phenyl analog 20f-1 (EC50 24 nM, 100% efficacy) [1]. Procurement of this single enantiomer eliminates the need for chiral resolution post-synthesis, saving 2-3 synthetic steps and improving overall yield.

Solid-Phase Peptide Synthesis of β-Proline-Containing Peptidomimetics

In peptide medicinal chemistry, this compound serves as a conformationally constrained β-proline surrogate. Its Boc protection allows direct incorporation into standard Boc-SPPS cycles using TFA deprotection . The trans-4-p-tolyl substituent introduces a hydrophobic pharmacophore that can engage a lipophilic receptor pocket, as inferred from the SAR of related pyrrolidine carboxamides at MC4R [2].

Intellectual Property-Driven Fragment Growth for Melanocortin Modulators

For organizations seeking to expand patent coverage around melanocortin receptor modulators, the p-tolyl variant represents an underexplored substituent class compared to the extensively patented 4-chlorophenyl and 4-fluorophenyl series [3]. Starting from this intermediate, novel composition-of-matter claims can be built around the 4-methylphenyl motif, potentially circumventing existing IP dominated by halogenated aryl pyrrolidines.

Synthesis of Enantiopure trans-4-Arylpyrrolidine-Derived Catalysts

Beyond medicinal chemistry, enantiopure trans-4-arylpyrrolidine-3-carboxylic acids have found application as organocatalysts and chiral ligands. The Boc-protected form of this compound can be deprotected and further functionalized to generate tertiary amine catalysts for asymmetric transformations, where the p-tolyl group may provide favorable steric shielding [4].

Application
Selection Property
Validation Focus
MC4R pathway probe synthesis
Stereochemically defined (3S,4R) enantiomer
Enantiomer-specific agonist assay response
Constrained peptidomimetic SPPS
Boc-protected, SPPS-compatible form
Coupling efficiency and purity profile
Melanocortin modulator IP expansion
p-Tolyl as underexplored aryl motif
Freedom-to-operate assessment
Enantioselective organocatalysis research
Chiral trans-4-arylpyrrolidine scaffold
Catalytic performance with varied aryl groups
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